molecular formula C13H15N3O3 B11857000 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

Cat. No.: B11857000
M. Wt: 261.28 g/mol
InChI Key: FMXQWEJFLWCICU-UHFFFAOYSA-N
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Description

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is a synthetic organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of Functional Groups: The methoxy and methyl groups are introduced through specific substitution reactions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    DNA Intercalation: It may intercalate into DNA, affecting replication and transcription.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, quinine, and quinacrine.

    Hydrazide Derivatives: Such as isoniazid and hydralazine.

Comparison

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and hydrazide derivatives.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetohydrazide

InChI

InChI=1S/C13H15N3O3/c1-8-5-9-10(17)3-4-16(7-12(18)15-14)13(9)11(6-8)19-2/h3-6H,7,14H2,1-2H3,(H,15,18)

InChI Key

FMXQWEJFLWCICU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC(=O)NN

Origin of Product

United States

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